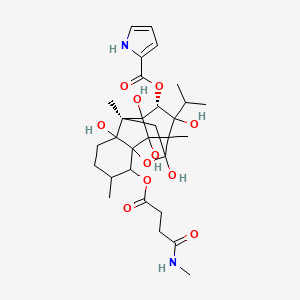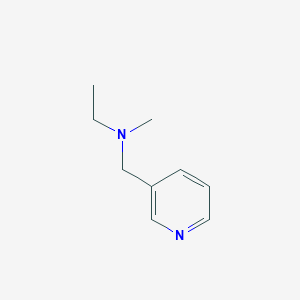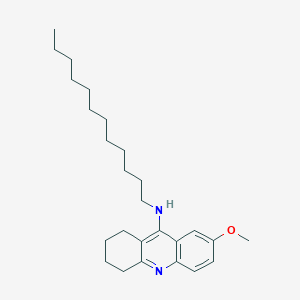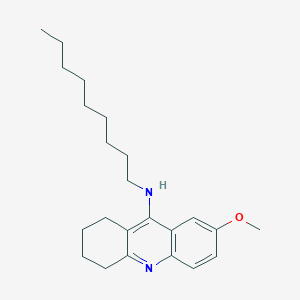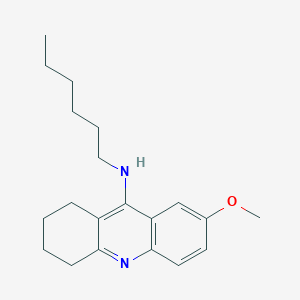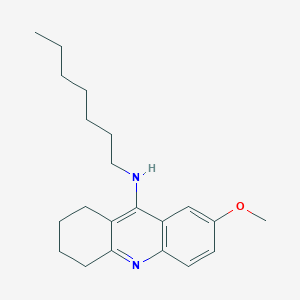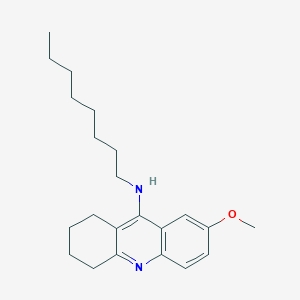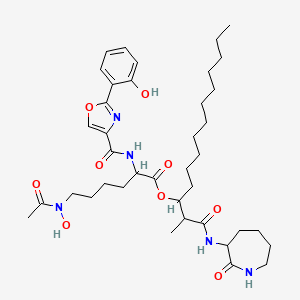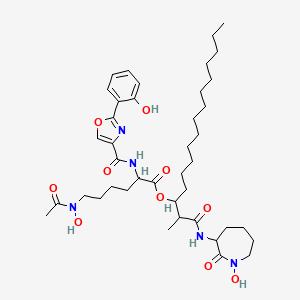
nocardimicin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nocardimicin D is a siderophore, a type of molecule that binds and transports iron in microorganisms. It is produced by the bacterium Nocardia sp. TP-A0674. Siderophores like this compound play a crucial role in the survival of bacteria in iron-limited environments by scavenging iron from their surroundings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nocardimicin D involves the cultivation of Nocardia sp. TP-A0674 in a suitable growth medium. The compound is then isolated from the culture broth using bioassay-guided fractionation. The chemical structure of this compound is determined through spectroscopic and degradation analysis .
Industrial Production Methods: Industrial production of this compound would likely follow a similar process, involving large-scale fermentation of Nocardia sp. TP-A0674, followed by extraction and purification of the compound. The specific conditions for fermentation, such as temperature, pH, and nutrient composition, would need to be optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Nocardimicin D can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of this compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives with different functional groups .
Scientific Research Applications
Nocardimicin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the structure and function of siderophores. It can also be used in synthetic chemistry to develop new compounds with similar properties.
Biology: In biological research, this compound is used to study the mechanisms of iron acquisition and transport in bacteria. It can also be used to investigate the role of siderophores in microbial ecology and pathogenesis.
Mechanism of Action
Nocardimicin D exerts its effects by binding to iron ions and forming stable complexes. This binding is facilitated by the presence of specific functional groups in the molecule that have a high affinity for iron. The iron-nocardimicin D complex is then transported into bacterial cells, where it releases the iron for use in various metabolic processes. The molecular targets and pathways involved in this process include iron transport proteins and siderophore receptors on the bacterial cell surface .
Comparison with Similar Compounds
- Nocardimicin A
- Nocardimicin B
- Nocardimicin C
- Nocardimicin E
- Nocardimicin F
Properties
Molecular Formula |
C41H63N5O10 |
|---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxohexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C41H63N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)42-32-22-17-20-27-46(54)40(32)51)56-41(52)33(23-18-19-26-45(53)30(3)47)43-38(50)34-28-55-39(44-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53-54H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,49)(H,43,50) |
InChI Key |
CILDOHPTQUQJJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


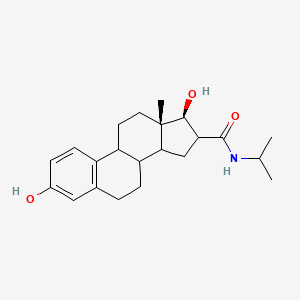
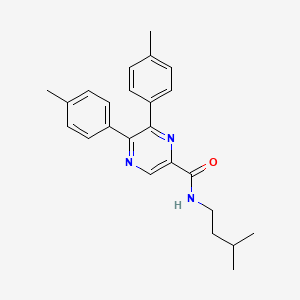
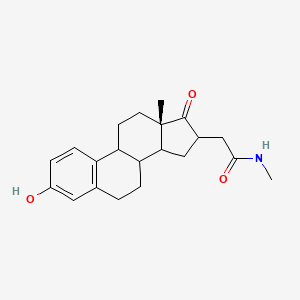
![2,2-Dimethyl-2,3-dihydro-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B10851977.png)

